molecular formula C19H11Cl2N5O4 B2714370 9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-35-3

9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2714370
CAS No.: 898447-35-3
M. Wt: 444.23
InChI Key: QVIDSZGDSNGSIR-UHFFFAOYSA-N
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Description

9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole and 2,4-dichlorophenyl intermediates, followed by their coupling with a purine derivative under specific conditions such as:

    Reagents: Common reagents may include chlorinating agents, oxidizing agents, and coupling catalysts.

    Conditions: The reactions may require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, purine derivatives are often explored for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents. This compound may be investigated for its interactions with biological macromolecules.

Medicine

In medicine, compounds like this are studied for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. Research may focus on its efficacy, safety, and mechanism of action in various disease models.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties may make them valuable in various applications.

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide likely involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 9-(benzo[d][1,3]dioxol-5-yl)-2-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

The uniqueness of 9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N5O4/c20-8-1-3-10(11(21)5-8)17-23-14(16(22)27)15-18(25-17)26(19(28)24-15)9-2-4-12-13(6-9)30-7-29-12/h1-6H,7H2,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIDSZGDSNGSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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